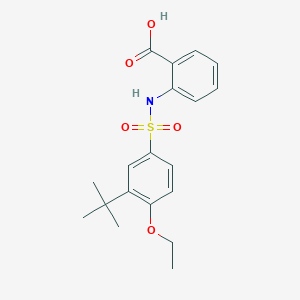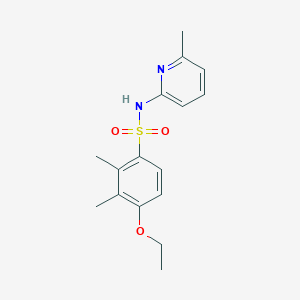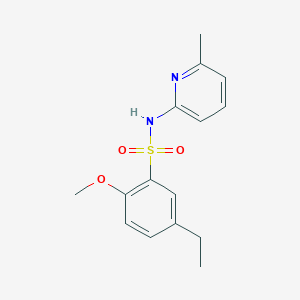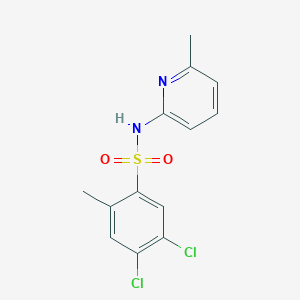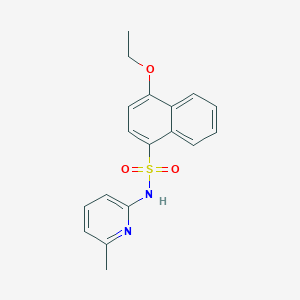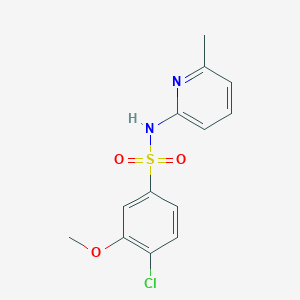![molecular formula C16H17NO5S B497973 3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 915933-92-5](/img/structure/B497973.png)
3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound . It is related to Mefenamic acid, which is also known as 2-[(2,3-Dimethylphenyl)amino]benzoic acid .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been used in the synthesis of related compounds . Another method involves the replacement of chloride ion with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes such as aldo-keto reductase .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site of the enzyme, inhibiting its function .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds.
Pharmacokinetics
Similar compounds are known to be relatively stable and readily prepared , which could potentially impact their bioavailability.
Result of Action
Similar compounds are known to inhibit the function of their target enzymes , which could potentially lead to changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reactions, in which similar compounds participate, are known to be exceptionally mild and functional group tolerant . This suggests that these reactions can occur in a variety of environmental conditions.
Propiedades
IUPAC Name |
3-[(4-methoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-11(2)15(8-7-14(10)22-3)23(20,21)17-13-6-4-5-12(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWQXUZMFYDPHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497890.png)
![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497893.png)
![2-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497894.png)
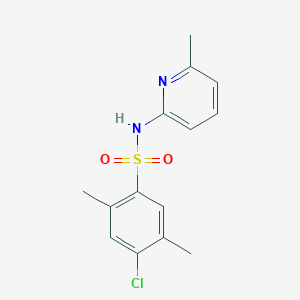

![2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497899.png)
